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The advent of messenger RNA (mRNA) as a therapeutic modality represents a paradigm shift

in modern medicine, underscored by the rapid development of COVID-19 vaccines.[1][2]

However, the therapeutic potential of unmodified, in vitro-transcribed (IVT) mRNA is severely

hampered by its inherent immunogenicity and instability. The host's innate immune system,

through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), recognizes

exogenous single-stranded and double-stranded RNA byproducts, triggering an inflammatory

cascade that can lead to a global shutdown of protein translation.[3][4]

Groundbreaking research by Karikó and Weissmann demonstrated that the strategic

replacement of uridine with naturally occurring modified nucleosides, particularly pseudouridine

(Ψ), could significantly attenuate this immune response while simultaneously enhancing the

translational capacity and stability of the mRNA molecule.[3][5][6] Further investigation

revealed that N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, offered even

greater improvements, providing enhanced protein expression and further reduced

immunogenicity.[3][4][7][8] This has established m1Ψ as the gold standard in many clinical

applications.[1][9][10][11]
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This guide focuses on a related but distinct derivative, N1-(N,N-Dimethylaminocarbonyl)-
pseudouridine. As researchers continue to refine and optimize mRNA performance for a

widening array of therapeutic and vaccine applications, a deep understanding of the chemical

structure and functional implications of novel modifications is paramount. This document

provides a detailed technical overview of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine,

from its core chemical identity to its synthesis, incorporation into mRNA, and the projected

mechanistic advantages it may offer.

Core Chemical Structure and Properties
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine belongs to the C-nucleoside family.[12]

Unlike canonical nucleosides such as uridine, where the ribose sugar is linked to the N1

position of the uracil base via an N-glycosidic bond, pseudouridine and its derivatives feature a

more stable C-C glycosidic bond between the C1' of the ribose and the C5 of the uracil base.

[13] This fundamental difference imparts greater rotational freedom and conformational

flexibility.[13]

The defining feature of this specific molecule is the substitution at the N1 position of the

pseudouracil ring with an N,N-dimethylaminocarbonyl group. This modification replaces the

hydrogen atom present at the N1 position of pseudouridine, a position known to be a hydrogen

bond donor.[11][14]

Chemical Identity
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Property Value Source

IUPAC Name

5-((2S,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-N,N-dimethyl-2,4-dioxo-

3,4-dihydropyrimidine-1(2H)-

carboxamide

[15]

Molecular Formula C12H17N3O7 [15]

Molecular Weight 315.28 g/mol [15]

Synonyms HY-152325 [15]

InChI Key
VYKDWHSQTRSDNV-

FAZFRDGJSA-N
[15]

Structural Diagram
The diagram below illustrates the two-dimensional chemical structure, highlighting the core

pseudouridine scaffold and the N1-position modification.

Caption: 2D structure of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

Synthesis Pathway and Protocol
While specific, peer-reviewed synthesis protocols for N1-(N,N-Dimethylaminocarbonyl)-
pseudouridine are not widely published, a logical synthesis can be devised based on

established methods for N1-alkylation of pseudouridine.[16] The general strategy involves the

protection of the ribose hydroxyl groups, selective modification at the N1 position, and

subsequent deprotection.

Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol (Generalized)
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CAUTION: This protocol is illustrative and based on general chemical principles. It must be

adapted and optimized by qualified chemists with appropriate safety precautions.

Protection of Ribose Moiety:

Dissolve pseudouridine in a suitable anhydrous solvent (e.g., pyridine or DMF).

Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMS-Cl), in slight excess

for each hydroxyl group. An imidazole catalyst is typically used.

Allow the reaction to proceed at room temperature until completion, monitored by Thin

Layer Chromatography (TLC).

Work up the reaction to isolate the fully protected 2',3',5'-tri-O-(tert-butyldimethylsilyl)-

pseudouridine.

N1-Acylation:

Dissolve the protected pseudouridine in an anhydrous aprotic solvent (e.g., acetonitrile or

THF).

Add a non-nucleophilic base, such as sodium hydride (NaH) or DBU, to deprotonate the

N1 position.

Slowly add N,N-dimethylcarbamoyl chloride to the reaction mixture at a controlled

temperature (e.g., 0 °C).

Stir the reaction until TLC analysis indicates the consumption of the starting material.

Quench the reaction carefully and perform an extractive workup to isolate the N1-acylated,

protected intermediate.

Deprotection:

Dissolve the intermediate from the previous step in THF.

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to cleave the silyl

ether protecting groups.
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Monitor the reaction by TLC.

Once complete, purify the crude product using column chromatography (e.g., silica gel) to

yield the final N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

Characterization:

Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and

Mass Spectrometry.

Incorporation into mRNA via In Vitro Transcription
To be utilized in mRNA synthesis, the modified nucleoside must first be converted to its 5'-

triphosphate form (N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-triphosphate). This

triphosphate analog can then completely replace uridine triphosphate (UTP) in a standard in

vitro transcription (IVT) reaction.

IVT Workflow for Modified mRNA Synthesis
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Caption: Workflow for synthesizing modified mRNA via in vitro transcription.

Experimental Protocol: IVT with Modified Nucleoside
This protocol outlines the general steps for synthesizing mRNA with complete substitution of

Uridine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b12405846/docs?utm_src=pdf-body-img#introduction-the-imperative-for-nucleoside-modification-in-mrna-therapeutics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the IVT Reaction Mixture: In an RNase-free tube on ice, combine the following

components in order:

Nuclease-free water

Transcription Buffer (typically 5X or 10X)

Ribonucleoside Triphosphates (ATP, CTP, GTP, and N1-(N,N-Dimethylaminocarbonyl)-
pseudouridine-5'-triphosphate at an optimized concentration, e.g., 2 mM each)

(Optional) Co-transcriptional capping reagent (e.g., CleanCap®)

Linearized DNA template (encoding the gene of interest, ~1 µg)

RNase Inhibitor

T7 RNA Polymerase

Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template.

Incubate for an additional 15-30 minutes at 37°C.

Purification: Purify the synthesized mRNA to remove enzymes, unincorporated NTPs, and

short abortive transcripts. Common methods include:

LiCl precipitation

Silica-based column purification

Fast Protein Liquid Chromatography (FPLC) for highest purity.[17]

(If not done co-transcriptionally) Post-transcriptional Modifications:

5' Capping: Use a capping enzyme kit (e.g., Vaccinia Capping Enzyme) to add a 7-

methylguanosine (m7G) cap to the 5' end.

3' Polyadenylation: Use Poly(A) Polymerase to add a poly(A) tail to the 3' end.
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Final Purification and Quality Control: Perform a final purification step. Assess the quality,

integrity, and concentration of the final mRNA product using gel electrophoresis and

spectrophotometry (e.g., NanoDrop).

Functional Implications and Mechanistic Insights
The functional properties of mRNA containing N1-(N,N-Dimethylaminocarbonyl)-
pseudouridine can be logically inferred from the well-documented effects of Ψ and m1Ψ

modifications. The primary benefits are expected to be a significant reduction in innate

immunogenicity and an enhancement of protein translation.

Hypothesized Mechanism of Action
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Caption: Proposed mechanism for enhanced translation by N1-modified mRNA.

Reduced Immunogenicity: The N1 position of the uracil ring is critical for recognition by

endosomal PRRs like TLR7 and TLR8. The bulky N,N-dimethylaminocarbonyl group at this

position is expected to create steric hindrance, preventing the mRNA from effectively binding

to and activating these receptors.[18] This abrogates the downstream signaling cascade that

leads to the production of Type I interferons and other pro-inflammatory cytokines.[3]
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Evasion of PKR-Mediated Translational Shutdown: Double-stranded RNA (dsRNA), an

inevitable byproduct of IVT, is a potent activator of Protein Kinase R (PKR). Activated PKR

phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global halt in

protein synthesis.[6] Like m1Ψ, the incorporation of N1-(N,N-Dimethylaminocarbonyl)-
pseudouridine is predicted to alter the conformational properties of the RNA, reducing the

formation of dsRNA structures that are recognized by PKR, thereby allowing translation to

proceed efficiently.[4]

Enhanced Translation Efficiency: By circumventing the innate immune response and PKR

activation, the modified mRNA has a longer functional half-life within the cell. Furthermore,

studies on m1Ψ have shown that the modification itself can increase ribosome loading and

density on the mRNA transcript, directly boosting the rate of protein synthesis independent of

immune evasion.[7] It is plausible that the N1-(N,N-Dimethylaminocarbonyl) modification

could confer similar direct benefits to the translational machinery.

Comparative Performance (Projected)
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Nucleoside
Innate Immune
Activation

Relative
Translation
Efficiency

Rationale

Uridine (U) High Low

Strong recognition by

TLRs and PKR,

leading to translation

inhibition.[3][4]

Pseudouridine (Ψ) Reduced Moderate

Reduces TLR

activation but can still

be recognized;

enhances translation

over U.[5][6]

N1-methyl-Ψ (m1Ψ) Very Low High

N1-methylation

effectively blocks TLR

binding and increases

ribosome density.[7][8]

N1-(N,N-

Dimethylaminocarbon

yl)-Ψ

Very Low (Projected) High (Projected)

The larger N1-

substituent is

expected to provide

superior steric

hindrance against

PRRs, similar to or

exceeding m1Ψ.

Conclusion
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine represents a logical and promising

extension of the principles established by pseudouridine and N1-methylpseudouridine. Its

chemical structure is rationally designed to minimize innate immune recognition and maximize

the translational output of synthetic mRNA. The bulky N,N-dimethylaminocarbonyl group at the

critical N1 position is hypothesized to offer robust steric shielding from immune sensors,

potentially matching or exceeding the performance of m1Ψ. For researchers and drug

developers in the mRNA field, exploring such novel modifications is a critical step toward

creating next-generation therapeutics with enhanced potency, improved safety profiles, and
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broader applicability across diseases ranging from infectious diseases and cancer to rare

genetic disorders. Further empirical studies are necessary to validate these projected benefits

and fully characterize the in vivo performance of mRNA containing this modification.

References
Lina, K., et al. (2022). Synthesis of point-modified mRNA. Nucleic Acids Research. Available

at: [Link]

Svitkin, Y.V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through

eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic

Acids Research. Available at: [Link]

Amsbio. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, AMS.TNU0368-5-MG.

Available at: [Link]

Taft, R.J., et al. (2018). Identification and quantification of modified nucleosides in

Saccharomyces cerevisiae mRNAs. bioRxiv. Available at: [Link]

Ho, L.L.Y., et al. (2024). Pseudouridine and N 1-methylpseudouridine as potent nucleotide

analogues for RNA therapy and vaccine development. RSC Chemical Biology. Available at:

[Link]

Mulroney, T.E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications

modulate mRNA decoding during translation. bioRxiv. Available at: [Link]

ResearchGate. (n.d.). Pseudouridine affects mRNA in multiple ways. Available at: [Link]

Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide

analogues for RNA therapy and vaccine development. DTU Research Database. Available

at: [Link]

Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms

pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced

immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. Available

at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://academic.oup.com/nar/article/50/18/10339/6692278
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5495626/
https://www.benchchem.com/product/b12405846/docs?utm_src=pdf-body#introduction-the-imperative-for-nucleoside-modification-in-mrna-therapeutics
https://www.amsbio.com/n1-n-n-dimethylaminocarbonyl-pseudouridine-40580-75-0
https://www.biorxiv.org/content/10.1101/451125v1
https://pubmed.ncbi.nlm.nih.gov/38725905/
https://www.biorxiv.org/content/10.1101/2022.06.14.496177v1
https://www.researchgate.net/figure/Pseudouridine-affects-mRNA-in-multiple-ways-a-The-presence-of-Ps-provides-rigidity_fig3_358215984
https://orbit.dtu.dk/en/publications/pseudouridine-and-n1-methylpseudouridine-as-potent-nucleotide-an
https://www.jcontrolrel.com/article/S0168-3659(15)30141-X/fulltext
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pardi, N., et al. (2017). Nucleoside Modified mRNA Vaccines for Infectious Diseases.

Springer Nature Experiments. Available at: [Link]

Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide

analogues for RNA therapy and vaccine development. PubMed Central. Available at: [Link]

American Chemical Society. (2024). N1-Methylpseudouridine. Available at: [Link]

Wikipedia. N1-Methylpseudouridine. Available at: [Link]

Mulroney, T.E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications

modulate mRNA decoding during translation. Discovery - the University of Dundee Research

Portal. Available at: [Link]

Qin, S., et al. (2023). mRNA medicine: Recent progresses in chemical modification, design,

and engineering. Signal Transduction and Targeted Therapy. Available at: [Link]

FCAD Group. Pseudouridine. Available at: [Link]

Lu, T., et al. (2023). N1-methylpseudouridine mRNA modification enhances efficiency and

specificity of gene overexpression by preventing Prkra-mediated global translation

repression. Nature Communications. Available at: [Link]

Agris, P.F., et al. (2004). Synthesis and Solution Conformation Studies of 3-Substituted

Uridine and Pseudouridine Derivatives. Journal of Organic Chemistry. Available at: [Link]

Hall, K.B., et al. (1992). Properties of pseudouridine N1 imino protons located in the major

groove of an A-form RNA duplex. Nucleic Acids Research. Available at: [Link]

Hall, K.B., et al. (1992). Properties of pseudouridine N1 imino protons located in the major

groove of an A-form RNA duplex. ResearchGate. Available at: [Link]

Hector, M.R., et al. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than

pseudouridine in synthetic RNAs. ResearchGate. Available at: [Link]

Morais, P., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19

Vaccines. Frontiers in Cell and Developmental Biology. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-4939-6481-9_15
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11078203/
https://www.acs.org/molecule-of-the-week/archive/n/n1-methylpseudouridine.html
https://en.wikipedia.org/wiki/N1-Methylpseudouridine
https://discovery.dundee.ac.uk/en/publications/n1-methylpseudouridine-and-pseudouridine-modifications-modulate-m
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238443/
https://www.fcad.com/pseudouridine.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649704/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2519810/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC312388/
https://www.researchgate.net/publication/14983995_Properties_of_pseudouridine_N1_imino_protons_located_in_the_major_groove_of_an_A-form_RNA_duplex
https://www.researchgate.net/publication/362243750_N1-methyl-pseudouridine_is_incorporated_with_higher_fidelity_than_pseudouridine_in_synthetic_RNAs
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8263725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kim, D., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate

mRNA decoding during translation. Nucleic Acids Research. Available at: [Link]

Nance, K.D., & Meier, J.L. (2021). Modifications in an Emergency: The Role of N1-

Methylpseudouridine in COVID-19 Vaccines. ACS Central Science. Available at: [Link]

Kariko, K., et al. (2020). Ribonucleic acids containing n1-methyl-pseudouracils and uses
thereof. Google Patents.

Ganot, P., et al. (1997). Small Nucleolar RNAs Direct Site-Specific Synthesis of

Pseudouridine in Ribosomal RNA. Cell. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. acs.org [acs.org]

2. mRNA medicine: Recent progresses in chemical modification, design, and engineering -
PMC [pmc.ncbi.nlm.nih.gov]

3. trilinkbiotech.com [trilinkbiotech.com]

4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene
overexpression by preventing Prkra-mediated global translation repression - PMC
[pmc.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC
[pmc.ncbi.nlm.nih.gov]

7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and
independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

8. Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right
Modifications | Springer Nature Experiments [experiments.springernature.com]

9. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA
therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35833535/
https://www.researchgate.net/publication/350785059_Modifications_in_an_Emergency_The_Role_of_N1-Methylpseudouridine_in_COVID-19_Vaccines
https://www.cell.com/cell/fulltext/S0092-8674(00)81403-9
https://www.benchchem.com/product/b12405846?utm_src=pdf-custom-synthesis#bc-rfq
https://www.acs.org/molecule-of-the-week/archive/m/n1-methylpseudouridine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12311907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12311907/
https://www.trilinkbiotech.com/media/contentmanager/content/mRNATherapeuticsSCNAC.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529930/
https://academic.oup.com/nar/article/50/20/e115/6691864
https://pmc.ncbi.nlm.nih.gov/articles/PMC8600071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8600071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5449617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5449617/
https://experiments.springernature.com/articles/10.1007/978-1-0716-4742-4_4
https://experiments.springernature.com/articles/10.1007/978-1-0716-4742-4_4
https://pubmed.ncbi.nlm.nih.gov/38725905/
https://pubmed.ncbi.nlm.nih.gov/38725905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. orbit.dtu.dk [orbit.dtu.dk]

11. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA
therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

12. amsbio.com [amsbio.com]

13. fcad.com [fcad.com]

14. researchgate.net [researchgate.net]

15. bocsci.com [bocsci.com]

16. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

17. Nucleoside Modified mRNA Vaccines for Infectious Diseases | Springer Nature
Experiments [experiments.springernature.com]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Imperative for Nucleoside Modification
in mRNA Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405846/docs#introduction-the-imperative-for-
nucleoside-modification-in-mrna-therapeutics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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